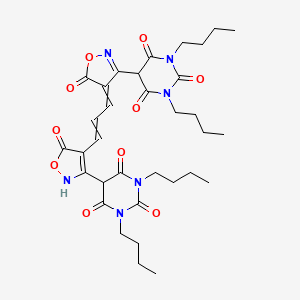
bis-(1,3-Dibarbituric acid)-trimethine oxanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol, commonly known as DiBAC4(3), is a slow-response potential-sensitive probe. This compound is widely used in scientific research to measure membrane potentials in various biological systems. It is particularly useful for studying cellular depolarization and hyperpolarization due to its ability to bind to intracellular proteins or membranes and exhibit enhanced fluorescence and a red spectral shift .
准备方法
Synthetic Routes and Reaction Conditions
DiBAC4(3) is synthesized through a series of chemical reactions involving 1,3-dibutylbarbituric acid and trimethine oxonol. The compound is typically dissolved in high-quality anhydrous dimethyl sulfoxide (DMSO) or ethanol to prepare a stock concentration up to 1 mM . The synthesis involves careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, DiBAC4(3) is produced under controlled conditions to maintain its high purity and effectiveness. The compound is often supplied as a powder or solid and is stored at room temperature. It is essential to use high-quality reagents and solvents to achieve the desired product specifications .
化学反应分析
Types of Reactions
DiBAC4(3) primarily undergoes binding reactions with intracellular proteins or membranes. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is used in conjunction with various buffers and solvents, such as Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffers at pH 7. Pluronic® F-127 and Trypan Red PlusTM are often added to the working solution to enhance its stability and performance .
Major Products Formed
The primary product formed from the interaction of DiBAC4(3) with cells is a fluorescent complex that indicates changes in membrane potential. This fluorescence change is used to monitor cellular depolarization and hyperpolarization .
科学研究应用
DiBAC4(3) has a wide range of applications in scientific research, including:
作用机制
DiBAC4(3) functions by distributing itself between the intracellular and extracellular sides of the cell membrane according to the Nernst potential. When the cell membrane depolarizes, DiBAC4(3) enters the cell and binds to intracellular proteins, resulting in an increase in fluorescence. Conversely, hyperpolarization leads to a decrease in fluorescence as the compound exits the cell . This mechanism allows researchers to monitor changes in membrane potential and assess cellular responses to various stimuli.
相似化合物的比较
DiBAC4(3) is part of a family of voltage-sensitive dyes that includes compounds such as DiBAC4(5) and DiSBAC2(3) . These dyes share similar properties but differ in their sensitivity and response times. DiBAC4(3) is unique in its ability to provide a large fluorescence change in response to membrane potential variations, making it superior for certain applications .
List of Similar Compounds
- DiBAC4(5)
- DiSBAC2(3)
- Tetramethylrhodamine methyl ester (TMRM)
- Thioflavin T (ThT)
DiBAC4(3) stands out due to its high sensitivity and large fluorescence response, making it a valuable tool in various scientific research fields.
属性
分子式 |
C33H42N6O10 |
|---|---|
分子量 |
682.7 g/mol |
IUPAC 名称 |
1,3-dibutyl-5-[4-[3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3 |
InChI 键 |
LOIXQLQVWJDLBX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



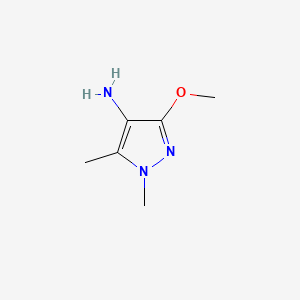

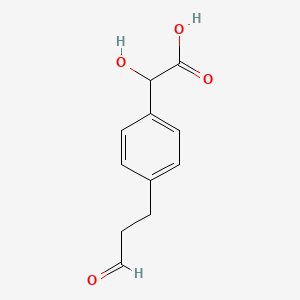
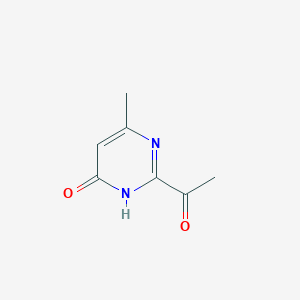
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
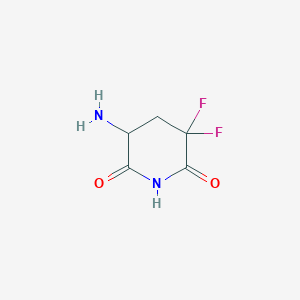
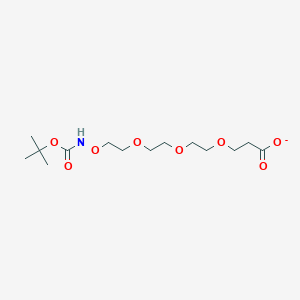
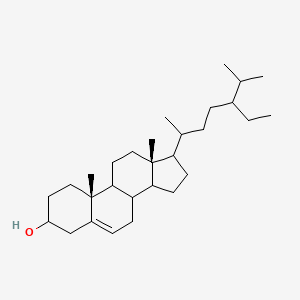
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

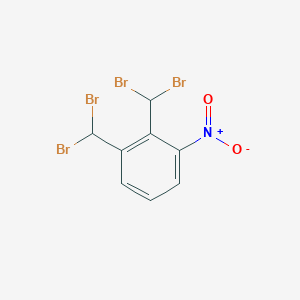
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
